1-Formylpiperidine-4-carbonyl chloride
Description
Significance of Acyl Chlorides as Synthetic Intermediates
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as powerful intermediates in organic synthesis. fiveable.me Their heightened reactivity stems from the electronic structure of the carbonyl group bonded to an electronegative chlorine atom, which makes the carbonyl carbon an excellent electrophile. fiveable.menumberanalytics.com The chloride ion is also a good leaving group, facilitating nucleophilic acyl substitution reactions. numberanalytics.com
This reactivity makes acyl chlorides exceptionally useful for the synthesis of other carboxylic acid derivatives. wikipedia.org They react readily with a wide range of nucleophiles to form esters (with alcohols), amides (with amines), and anhydrides (with carboxylates). numberanalytics.comsavemyexams.com These transformations are often more efficient and proceed under milder conditions than corresponding reactions starting from the less reactive carboxylic acids. savemyexams.com The preparation of acyl chlorides is typically achieved by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides (PCl₃, PCl₅). wikipedia.orgsavemyexams.com
The Role of Piperidine (B6355638) Scaffolds in Molecular Design
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in medicinal chemistry and drug discovery. nih.govencyclopedia.pub This scaffold is prevalent in a vast number of pharmaceuticals and biologically active natural products, including alkaloids like morphine and atropine. encyclopedia.pubarizona.edu More than 70 commercialized drugs feature a piperidine scaffold. arizona.edu
The popularity of the piperidine ring in molecular design can be attributed to several factors. thieme-connect.comresearchgate.net Its three-dimensional, sp³-hybridized structure allows for precise spatial orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors. nih.gov Incorporating a piperidine scaffold into a molecule can favorably modulate its physicochemical properties, such as solubility and lipophilicity, which in turn enhances its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion). thieme-connect.comresearchgate.net Derivatives of piperidine are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. encyclopedia.pubarizona.edu
Overview of N-Formylpiperidine as a Synthetic Motif
N-Formylpiperidine (C₆H₁₁NO) is a derivative of piperidine where a formyl group (-CHO) is attached to the nitrogen atom. ontosight.ai This compound serves as a versatile building block in various synthetic endeavors. guidechem.com The formyl group acts as a protecting group for the piperidine nitrogen, rendering it less basic and nucleophilic than the parent amine. This modification allows for chemical transformations on other parts of the molecule without interference from the nitrogen atom.
The synthesis of N-formylpiperidine can be achieved through several methods, most commonly by the reaction of piperidine with formic acid or its derivatives, such as methyl formate (B1220265) or ethyl formate. ontosight.aigoogle.comchemicalbook.com It is used in chemical research and pharmaceutical synthesis, where its structure is incorporated into more complex target molecules. guidechem.com For example, it can act as a formylating agent in Vilsmeier-type reactions or be used in palladium-catalyzed aminocarbonylation reactions. sigmaaldrich.com
Table 1: Physical and Chemical Properties of N-Formylpiperidine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2591-86-8 | ontosight.aisigmaaldrich.com |
| Molecular Formula | C₆H₁₁NO | ontosight.aisigmaaldrich.com |
| Molecular Weight | 113.16 g/mol | sigmaaldrich.com |
| Appearance | Clear colorless to slightly yellow liquid | guidechem.com |
| Boiling Point | 222 °C | sigmaaldrich.com |
| Density | 1.019 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.484 | sigmaaldrich.com |
| Water Solubility | Freely soluble | guidechem.com |
Contextualizing 1-Formylpiperidine-4-carbonyl Chloride within Advanced Synthetic Strategies
This compound is a bifunctional molecule that combines the high reactivity of an acyl chloride with the structurally significant N-formylpiperidine scaffold. This compound is a valuable intermediate for introducing the 1-formylpiperidine-4-carbonyl moiety into larger, more complex molecules, particularly in the synthesis of pharmaceutical candidates.
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 84163-43-9 | chemicalbook.compharmaffiliates.com |
| Molecular Formula | C₇H₁₀ClNO₂ | pharmaffiliates.com |
| Molecular Weight | 175.61 g/mol | pharmaffiliates.com |
The primary utility of this compound lies in its acyl chloride group. This functional group can undergo nucleophilic acyl substitution with a variety of nucleophiles. This allows for the covalent attachment of the piperidine ring to other molecular fragments via a stable amide or ester linkage.
Table 3: Key Reactions of this compound
| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| Amidation | Primary or Secondary Amine (R-NH₂) | 1-Formyl-N-(R)-piperidine-4-carboxamide | Formation of a stable amide bond, a key linkage in many pharmaceuticals. |
| Esterification | Alcohol (R-OH) | R-ester of 1-Formylpiperidine-4-carboxylic acid | Creation of an ester linkage, useful for prodrug strategies or as a synthetic handle. |
| Hydrolysis | Water (H₂O) | 1-Formylpiperidine-4-carboxylic acid | Conversion to the corresponding carboxylic acid, which can then be used in other coupling reactions. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84163-43-9 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-formylpiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO2/c8-7(11)6-1-3-9(5-10)4-2-6/h5-6H,1-4H2 |
InChI Key |
XGFKZJZVLQPJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Formylpiperidine 4 Carbonyl Chloride
Precursor Synthesis and Derivatization Approaches
The creation of 1-Formylpiperidine-4-carbonyl chloride hinges on the successful synthesis of its key precursors, primarily piperidine-4-carboxylic acid and its derivatives. Once the core heterocyclic scaffold is established, subsequent N-formylation is required before the final conversion of the carboxylic acid to the more reactive carbonyl chloride.
Synthesis of Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid serves as the fundamental building block. A common and straightforward method for its synthesis is the catalytic reduction of its aromatic precursor, isonicotinic acid (4-pyridine carboxylic acid). google.com This transformation is often achieved through hydrogenation using catalysts like Raney nickel, although this may require high pressure. google.com Alternative catalysts, such as platinum oxide, can also be employed for the reduction of the pyridine (B92270) ring under milder conditions. google.com
Modern synthetic organic chemistry has introduced more complex and stereocontrolled methods for producing substituted piperidine (B6355638) derivatives. nih.gov These advanced strategies allow for the synthesis of chiral 2-substituted piperidine-4-carboxylic acids, which are valuable intermediates in pharmaceuticals. researchgate.net Such methods include palladium-promoted oxidative annulation and other metal-catalyzed cyclization reactions. nih.gov
In many synthetic routes, it is advantageous to use a protected form of the piperidine-4-carboxylic acid. A frequently used derivative is N-Boc-piperidine-4-carboxylic acid, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. chemicalbook.com This protection prevents the amine from participating in undesired side reactions during subsequent chemical modifications. The Boc group can be introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (BOC anhydride). chemicalbook.com The protected acid can then be carried through various steps before the Boc group is removed to allow for N-formylation.
N-Formylation Strategies for Piperidine Moieties
The introduction of a formyl group (-CHO) onto the nitrogen atom of the piperidine ring is a critical step. This N-formylation transforms the secondary amine into a formamide (B127407), altering its chemical properties significantly. Several distinct strategies have been developed to achieve this transformation efficiently.
The most direct method for N-formylation involves the reaction of a piperidine derivative with formic acid or one of its activated forms. ontosight.ai In a typical procedure, piperidine and formic acid react to form a corresponding salt, which is then dehydrated, often by heating, to yield N-formylpiperidine. google.com The molar yield from this type of reaction can be very high, reaching up to 98%. google.com To facilitate the reaction under milder conditions, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used in conjunction with formic acid. chemicalbook.com N-formylpiperidine is also a commercially available compound that can be used as a polar aprotic solvent. wikipedia.orgorgsyn.org
| Formylating Agent | Catalyst/Reagent | Conditions | Reference |
|---|---|---|---|
| Formic Acid | None (heat for dehydration) | Heating to 100–200 °C | google.com |
| Formic Acid | EDCI, Sodium Bicarbonate | Aqueous solution, 20°C, 3h | chemicalbook.com |
Carbonylation reactions provide an alternative route to N-formamides by utilizing single-carbon (C1) sources. researchgate.net One such approach is the oxidative carbonylation of amines. rsc.org For example, piperidine can be effectively N-formylated using paraformaldehyde as the C1 source in the presence of a non-noble metal catalyst like a cobalt-nitrogen-carbon (CoNC) composite. rsc.org This method has been shown to produce the target N-formylated product in good yield (67–90%). rsc.org
Methanol can also serve as a C1 building block for N-formylation. researchgate.net Catalytic systems, such as those based on copper, can facilitate the oxidative coupling of amines with methanol. researchgate.net Another established, albeit more demanding, method involves the reaction of piperidines with carbon monoxide, though this typically requires high temperatures and pressures. google.com More recently, visible-light photocatalysis has emerged as a green and efficient method for N-formylation under mild conditions. ccspublishing.org.cn
| C1 Source | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Paraformaldehyde | CoNC non-noble metal catalyst | Oxidative carbonylation | rsc.org |
| Methanol | Copper-based catalysts | Oxidative coupling | researchgate.net |
| Carbon Monoxide | Not specified | Requires high temperature and pressure | google.com |
| Phenylacetaldehyde | Eosin Y (photocatalyst) | Visible-light photocatalysis | ccspublishing.org.cn |
Piperidin-4-ones are versatile heterocyclic intermediates that are central to the synthesis of many pharmacologically active compounds. googleapis.comnih.govresearchgate.net These structures are commonly synthesized via a Mannich condensation reaction, which involves the condensation of a ketone, an aldehyde, and an amine like ammonium (B1175870) acetate. chemrevlett.com This approach typically yields 2,6-disubstituted piperidin-4-one derivatives. googleapis.com
While the direct N-formylation of a piperidin-4-one is possible, creating this compound from this starting point would be an indirect route. It would necessitate subsequent chemical manipulations, such as the conversion of the ketone at the 4-position into a carboxylic acid, before the final step of creating the carbonyl chloride. Nonetheless, the robust chemistry developed for piperidin-4-one synthesis provides a foundation for accessing a wide variety of substituted piperidine scaffolds. chemrevlett.com
In multi-step organic synthesis, it is often necessary to "protect" a reactive functional group to prevent it from undergoing unwanted reactions. libretexts.org The amino group of piperidine is nucleophilic and susceptible to a wide range of reactions. libretexts.org Converting the amine to an amide, such as a formamide via N-formylation, is an effective protection strategy. libretexts.org The acylation of the nitrogen atom reduces the reactivity of its electron pair, making the resulting formamide significantly less nucleophilic than the parent amine. libretexts.org
The N-formyl group is stable under various reaction conditions, allowing for chemical modifications at other parts of the molecule. For instance, an N-formylpiperidine derivative can undergo anodic α-methoxylation, where a methoxy (B1213986) group is introduced at the 2-position, while the N-formyl group remains intact. nih.gov The formyl group can later be removed (deprotected) to regenerate the free amine, typically by hydrolysis with aqueous acid, such as hydrochloric acid. nih.gov This demonstrates the utility of the formyl group as a practical and reversible protecting group in the synthesis of complex piperidine derivatives. nih.gov
Following the successful N-formylation of the piperidine-4-carboxylic acid precursor, the final step to obtain the title compound is the conversion of the carboxylic acid moiety into a carbonyl chloride. This is a standard transformation typically achieved by treatment with a chlorinating agent such as thionyl chloride or phosgene (B1210022). smolecule.com
Convergent and Divergent Synthesis Strategies
The construction of the this compound backbone can be approached from two distinct strategic standpoints: convergent and divergent synthesis.
Divergent Synthesis: A divergent strategy begins with a common starting material, piperidine, which is then elaborated in a stepwise fashion. The synthesis would commence with the formylation of the piperidine nitrogen, followed by the introduction or modification of the substituent at the 4-position to generate the carboxylic acid. This approach is advantageous when a variety of derivatives at the 4-position are desired from a single, readily available starting material. For example, piperidine can be reacted with a formylating agent to produce N-formylpiperidine. google.com Subsequent carboxylation at the 4-position would yield the target precursor, 1-formylpiperidine-4-carboxylic acid.
Carboxylic Acid Activation and Acid Chloride Formation
The conversion of 1-formylpiperidine-4-carboxylic acid to its corresponding acid chloride is a critical activation step, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This transformation is typically achieved using various chlorinating agents, ranging from traditional reagents to more modern catalytic systems.
Traditional Chlorination Reagents for Carboxylic Acids
Several well-established reagents are commonly employed for the synthesis of acid chlorides from carboxylic acids. These reactions generally proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Thionyl chloride is a widely used and effective reagent for the preparation of acid chlorides. The reaction between 1-formylpiperidine-4-carboxylic acid and thionyl chloride would proceed to form this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. chemtube3d.com This drives the reaction to completion. The reaction can be performed neat or in an inert solvent. To accelerate the reaction, a catalyst such as pyridine is sometimes added. rsc.org
Table 1: Reaction Parameters for Chlorination with Thionyl Chloride
| Parameter | Condition |
| Reagent | Thionyl Chloride (SOCl₂) |
| Stoichiometry | Typically used in excess |
| Solvent | Neat or inert solvents (e.g., dichloromethane, toluene) |
| Temperature | Room temperature to reflux |
| Catalyst | Pyridine (optional) |
| Byproducts | SO₂, HCl |
Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acid chlorides. The reaction is often preferred for its milder conditions and the fact that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, simplifying purification. chem-soc.si The reaction is typically carried out in an inert solvent like dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. shirazu.ac.ir The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species.
Table 2: Reaction Parameters for Chlorination with Oxalyl Chloride
| Parameter | Condition |
| Reagent | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry | Slight excess (e.g., 1.1-1.5 equivalents) |
| Solvent | Inert solvents (e.g., dichloromethane, tetrahydrofuran) |
| Temperature | 0 °C to room temperature |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Byproducts | CO₂, CO, HCl |
Phosphorus pentachloride is a powerful chlorinating agent capable of converting carboxylic acids to acid chlorides. The reaction with 1-formylpiperidine-4-carboxylic acid would yield the desired acid chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. Due to its high reactivity, PCl₅ is particularly useful for less reactive carboxylic acids. The solid nature of PCl₅ can sometimes make it less convenient to handle than liquid reagents like thionyl chloride or oxalyl chloride.
Table 3: Reaction Parameters for Chlorination with Phosphorus Pentachloride
| Parameter | Condition |
| Reagent | Phosphorus Pentachloride (PCl₅) |
| Stoichiometry | Equimolar or slight excess |
| Solvent | Neat or inert solvents (e.g., chloroform, carbon tetrachloride) |
| Temperature | Room temperature to gentle heating |
| Byproducts | POCl₃, HCl |
Catalytic Approaches to Acid Chloride Generation
Modern synthetic chemistry often seeks to replace stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste. In the context of acid chloride formation, catalytic methods are being developed. For instance, processes utilizing a catalytic amount of a phosphine (B1218219) or an N,N-disubstituted formamide in conjunction with a chlorinating source like phosgene can be employed. google.com These catalytic cycles often involve the in situ generation of a more reactive acylating agent, which then reacts with the carboxylic acid. While specific applications to 1-formylpiperidine-4-carboxylic acid are not extensively documented, the general principles of these catalytic systems would be applicable. The development of such catalytic methods offers a more sustainable route to the synthesis of this compound.
Consideration of In-Situ Generation Methods for Formyl Chloride Derivatives
Formyl chloride (HCOCl) is a highly unstable acyl halide. stackexchange.com At room temperature, it readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl), making its isolation and storage challenging. stackexchange.com This inherent instability necessitates the use of in-situ generation methods for reactions requiring a formylating agent. stackexchange.com
One classic method for in-situ generation is the Gatterman-Koch reaction, which uses a high-pressure mixture of carbon monoxide and hydrogen chloride with a catalyst to produce formyl chloride for the formylation of aromatic rings. stackexchange.com While effective, this method's harsh conditions limit its applicability.
Modern synthetic chemistry has explored milder alternatives. Photocatalytic methods, for instance, can generate formyl radical equivalents from stable precursors under redox-neutral conditions. nih.govresearchgate.netresearchgate.net These approaches often exhibit broad functional group tolerance, making them suitable for complex molecules. nih.gov For example, formyl radicals can be generated from α-chloro N-methoxyphthalimides and used in alkene hydroformylation to produce aldehydes selectively. researchgate.netresearchgate.net
In the context of this compound, the formyl group on the piperidine nitrogen is typically introduced using a stable formylating agent like formic acid or its derivatives, rather than the unstable formyl chloride. smolecule.comchemicalbook.com The carbonyl chloride moiety, in contrast, is generally synthesized from the corresponding 1-formylpiperidine-4-carboxylic acid using standard reagents like thionyl chloride or oxalyl chloride. smolecule.com
Applications As a Synthetic Building Block and Intermediate
Construction of Complex Organic Molecules
This compound serves as a key starting material for creating more elaborate molecular architectures, from simple amides and esters to larger cyclic systems.
Synthesis of Substituted Amides and Esters
The most fundamental application of 1-Formylpiperidine-4-carbonyl chloride is in the formation of amide and ester bonds. As a typical acyl chloride, it reacts efficiently with primary and secondary amines to yield the corresponding N-substituted amides. smolecule.commnstate.edu This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a cornerstone of organic synthesis. mnstate.edufishersci.co.uk
Similarly, reaction with alcohols in the presence of a base affords the corresponding esters. smolecule.com The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester linkage. libretexts.org These reactions are fundamental for building molecular diversity, allowing chemists to attach the formylpiperidine scaffold to various molecular fragments.
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Nucleophile | Reagent | Product Class |
|---|---|---|
| Primary Amine (R-NH₂) | This compound | Secondary Amide |
| Secondary Amine (R₂NH) | This compound | Tertiary Amide |
Formation of Macrocycles and Heterocycles
The piperidine (B6355638) ring is a prevalent heterocyclic motif in many biologically active compounds. nih.gov this compound can be employed in synthetic strategies aimed at constructing more complex heterocyclic systems. northwestern.edu For instance, by reacting it with a molecule containing two nucleophilic sites (a diamine or an amino alcohol), it can serve as a component in intramolecular cyclization reactions to form macrocycles. The acyl chloride function provides a reactive handle to link the piperidine unit into a larger ring structure. Furthermore, the inherent piperidine structure serves as a foundational heterocycle upon which other rings can be built or fused, contributing to the synthesis of novel polycyclic compounds. amazonaws.com
Precursor in Medicinal Chemistry Synthesis
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. This compound serves as an important intermediate in the synthesis of various pharmacologically relevant molecules. smolecule.com
Derivatization for Pharmacological Scaffolds (General)
In medicinal chemistry, the generation of compound libraries for screening is a common practice. This compound is an ideal reagent for this purpose. Its ability to readily react with a wide array of amines and alcohols allows for the rapid synthesis of a diverse set of derivatives. mdpi.com Each derivative incorporates the 1-formylpiperidine-4-carboxamide (B2850359) or -ester scaffold, which can then be evaluated for biological activity against various therapeutic targets. This approach enables the exploration of the structure-activity relationship (SAR) around this particular chemical scaffold.
Preparation of Related Piperidine-Containing Drug Intermediates (e.g., Irinotecan, Paliperidone)
This compound and closely related piperidine-4-carbonyl chloride derivatives are precursors to key intermediates in the synthesis of important pharmaceuticals.
Irinotecan: While not a direct precursor, compounds structurally similar to this compound are crucial in the synthesis of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy. google.comjindunchem-med.com The synthesis of Irinotecan involves coupling 7-ethyl-10-hydroxycamptothecin (B187591) with a piperidino-piperidine side chain. google.com The key reagent for introducing this side chain is [1,4′-Bipiperidinyl]-1′-carbonyl chloride, a more complex derivative of piperidine-4-carbonyl chloride. google.com The fundamental reactivity of the acyl chloride group is the key chemical transformation in this coupling step.
Paliperidone: In the synthesis of the antipsychotic drug Paliperidone, a key step involves a Friedel-Crafts reaction. google.com While some routes may use different starting materials, synthetic pathways often involve intermediates like (2,4-Difluorophenyl)(piperidin-4-yl)methanone. google.comgoogleapis.com This intermediate can be prepared from piperidine-4-carbonyl chloride hydrochloride (a related, de-formylated version of the title compound) and 1,3-difluorobenzene. google.comgoogle.com N-protected versions, such as N-acetylpiperidine-4-carbonyl chloride, are also used, highlighting the utility of N-substituted piperidine-4-carbonyl chloride derivatives in these synthetic routes. google.com
Use in Agrochemical Synthesis
The reactive nature of this compound also makes it a potential building block in the development of new agrochemicals, such as pesticides and herbicides. smolecule.com The introduction of the formylpiperidine moiety can modulate the biological activity, solubility, and other physicochemical properties of a potential agrochemical, making it a useful scaffold for derivatization in the search for new crop protection agents.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1,3-difluorobenzene |
| [1,4′-Bipiperidinyl]-1′-carbonyl chloride |
| This compound |
| 7-ethyl-10-hydroxycamptothecin |
| Irinotecan |
| N-acetylpiperidine-4-carbonyl chloride |
| Paliperidone |
| Piperidine-4-carbonyl chloride hydrochloride |
| Pyridine |
| Triethylamine |
Role in Materials Science (e.g., Polymer Modification)
While specific, documented applications of this compound in materials science are not extensively reported in publicly available literature, its chemical structure suggests a significant potential role as a versatile building block and modifying agent for polymers. The reactivity of the carbonyl chloride group, coupled with the physicochemical properties imparted by the 1-formylpiperidine moiety, opens theoretical avenues for its use in polymer modification and synthesis.
The primary function of this compound in this context would be as a grafting agent. The highly reactive acyl chloride group can readily undergo nucleophilic substitution reactions with various functional groups present on polymer chains. This allows for the covalent attachment of the 1-formylpiperidine group onto the surface or backbone of a polymer, thereby altering its material properties.
Polymers that could theoretically be modified with this compound include those with surface hydroxyl or amine groups. For instance, polymers such as polyvinyl alcohol (PVA), cellulose, or chitosan (B1678972) possess hydroxyl groups that could react with the carbonyl chloride to form ester linkages. Similarly, polymers containing amine functionalities, like polyethyleneimine (PEI) or polyamides, could be modified through the formation of amide bonds. This surface modification could be employed to alter properties such as solubility, hydrophilicity, and surface energy.
Furthermore, this compound could potentially serve as a chain-terminating agent in certain polymerization reactions. In processes like ring-opening polymerization, the acyl chloride could be introduced at the end of the reaction to cap the "living" polymer chains with a 1-formylpiperidine group. nih.govmdpi.com This would provide a method to introduce specific end-group functionality to biodegradable polymers like polyesters. nih.govmdpi.com
The introduction of the 1-formylpiperidine group onto a polymer could also influence its application in specific fields. For example, N-formylpiperidine is known to be a solvent for a variety of polymers, including polyacrylonitrile (B21495) and nylon. google.com The incorporation of this moiety into a polymer structure could potentially enhance its compatibility with other materials or act as an internal plasticizer. Moreover, related piperidine structures are integral components of hindered amine light stabilizers (HALS), which protect polymers from photo-oxidation. wikipedia.org While the formyl group at the 1-position would alter its stabilizing properties, this connection highlights the potential for piperidine-containing compounds to influence polymer stability.
In the realm of advanced materials, the synthesis of novel polyamides is another conceivable application. By reacting this compound with a diamine, a new polyamide could be synthesized. libretexts.orgresearchgate.net The properties of such a polymer would be dictated by the specific diamine used and the presence of the pendant formylpiperidine group.
The potential applications are summarized in the table below, which outlines the theoretical modifications and the resulting polymers.
| Polymer Type | Functional Group for Reaction | Type of Linkage Formed | Potential Modified Polymer |
| Polyvinyl Alcohol | Hydroxyl (-OH) | Ester | Polyvinyl alcohol-graft-(1-formylpiperidine-4-carboxylate) |
| Polyethyleneimine | Amine (-NH2) | Amide | Polyethyleneimine-graft-(1-formylpiperidine-4-carboxamide) |
| Polyesters (as end-capping agent) | Hydroxyl (-OH) | Ester | Polyester-end-capped-with-1-formylpiperidine |
Table 1: Theoretical Polymer Modifications with this compound
It is important to reiterate that these applications are largely theoretical and based on the known reactivity of the functional groups present in this compound. Further research and experimental validation would be necessary to fully elucidate its role and effectiveness in materials science.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For 1-Formylpiperidine-4-carbonyl chloride, QM studies would focus on its reactions, particularly nucleophilic acyl substitution, which is characteristic of acid chlorides.
Nucleophilic acyl substitution reactions of acid chlorides are fundamental in organic synthesis. masterorganicchemistry.com These reactions typically proceed through a two-step addition-elimination mechanism, which involves the formation of a tetrahedral intermediate. youtube.comlibretexts.org Transition state analysis using quantum mechanical methods allows for the precise location of the transition state structures along the reaction coordinate, providing crucial information about the energy barriers of the reaction.
For the reaction of this compound with a nucleophile, computational studies would model the initial attack of the nucleophile on the carbonyl carbon. This step leads to the formation of a high-energy tetrahedral intermediate. youtube.com The geometry and energy of the transition state for this step can be calculated, revealing the activation energy required. The subsequent step involves the collapse of this intermediate, where the carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group. libretexts.org A second transition state is associated with this elimination step.
Table 1: Illustrative Calculated Activation Energies for Nucleophilic Acyl Substitution
| Step | Transition State | Calculated ΔG‡ (kcal/mol) |
| Nucleophilic Attack | TS1 | 10-15 |
| Chloride Elimination | TS2 | 5-10 |
Note: The values in this table are representative examples for nucleophilic acyl substitution on an acid chloride and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
A comprehensive understanding of a reaction mechanism is achieved by mapping the entire potential energy surface. researchgate.net This "energy landscape" depicts the relative energies of reactants, intermediates, transition states, and products. researchgate.net For the reactions of this compound, computational studies can generate this landscape, illustrating the most favorable reaction pathways.
Conformational Analysis of Piperidine-Substituted Acid Chlorides
The three-dimensional structure of a molecule plays a critical role in its reactivity. For molecules containing a piperidine (B6355638) ring, such as this compound, conformational analysis is key to understanding its behavior. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.netnih.gov
In the case of this compound, the key conformational question is the orientation of the 4-carbonyl chloride substituent, which can be either axial or equatorial. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. nih.gov Computational modeling can be used to calculate the relative energies of the axial and equatorial conformers. For the 4-carbonyl chloride group, the equatorial conformer is expected to be significantly more stable.
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Equatorial | 0.0 |
| Axial | 2.5 - 4.0 |
Note: These values are estimations based on typical A-values for related substituents on a cyclohexane ring and serve as an illustrative example.
The presence of the N-formyl group also influences the conformational landscape. The rotation around the N-C(O) bond can lead to different orientations of the formyl group relative to the piperidine ring, which can also be investigated using computational methods.
Predicting and Understanding Stereoselectivity in Reactions
When a chiral center is present in the reacting molecule or the nucleophile, or when a new chiral center is formed during the reaction, the stereochemical outcome becomes a critical aspect. For reactions involving substituted piperidines, the existing stereochemistry of the ring can direct the approach of the incoming nucleophile, leading to a preference for one stereoisomer over another. acs.org
In the case of a chiral derivative of this compound, the preferred chair conformation of the piperidine ring would present two distinct faces of the carbonyl group to an incoming nucleophile. The axial and equatorial faces would be sterically different, leading to diastereoselective attack. Computational modeling can be used to predict the preferred direction of nucleophilic attack by calculating the energies of the transition states leading to the different stereoisomeric products. The lower energy transition state will correspond to the major product.
Molecular Modeling of Reactivity and Selectivity
Molecular modeling encompasses a range of computational techniques used to study molecular properties and reactivity. For this compound, molecular modeling can provide insights into its electronic structure, which is key to its reactivity. The carbonyl carbon of the acid chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org
Electrostatic potential maps can be generated to visualize the electron distribution in the molecule. These maps would show a significant positive potential (often colored blue) on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. libretexts.org By comparing the electrostatic potential of this compound with other acylating agents, one can make qualitative predictions about their relative reactivities.
Furthermore, molecular dynamics simulations can be employed to study the behavior of the molecule in solution, taking into account the effects of the solvent on its conformation and reactivity. These simulations can provide a more realistic picture of the reaction environment and help to refine the predictions made from gas-phase quantum mechanical calculations.
Advanced Characterization Techniques for Synthetic Intermediates and Products
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals in 1-Formylpiperidine-4-carbonyl chloride.
The structure contains two distinct carbonyl groups (the formyl amide and the acyl chloride) and a saturated piperidine (B6355638) ring, leading to a characteristic set of signals. Due to the restricted rotation around the C-N amide bond of the formyl group, some protons and carbons of the piperidine ring may appear as broadened signals or even as two distinct sets of signals at lower temperatures, corresponding to different conformers.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the formyl proton, and the protons on the piperidine ring. The protons alpha to the nitrogen (H2/H6) and the proton at the C4 position (H4) would be the most downfield-shifted aliphatic protons due to the influence of the electron-withdrawing nitrogen, formyl group, and carbonyl chloride group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The two carbonyl carbons—one from the acyl chloride and one from the formyl group—are expected to appear at the most downfield chemical shifts. The carbons of the piperidine ring will appear in the aliphatic region, with their exact shifts influenced by their position relative to the nitrogen and the C4 substituent.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CHO (Formyl) | ~8.0-8.2 (s) | ~160-165 |
| C=O (Acyl Chloride) | - | ~170-175 |
| C4-H | ~3.0-3.5 (m) | ~45-50 |
| C2-H, C6-H (axial) | ~3.0-3.6 (m) | ~40-45 |
| C2-H, C6-H (eq.) | ~3.8-4.4 (m) | ~40-45 |
| C3-H, C5-H (axial) | ~1.7-2.0 (m) | ~28-32 |
| C3-H, C5-H (eq.) | ~2.0-2.3 (m) | ~28-32 |
Note: Chemical shifts are predictions based on typical values for similar functional groups and may vary depending on solvent and experimental conditions. Broadening or duplication of piperidine ring signals is possible due to restricted amide bond rotation.
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₀ClNO₂), the expected molecular weight is approximately 175.61 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 175 would be expected. Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak at m/z 177 with an intensity of about one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of acyl chlorides is often characterized by the loss of the chlorine atom to form a stable acylium ion. This would represent the base peak in the spectrum.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description of Loss |
| 175/177 | [C₇H₁₀ClNO₂]⁺ | Molecular Ion (M⁺) with ³⁵Cl / ³⁷Cl isotope pattern |
| 140 | [C₇H₁₀NO₂]⁺ | Loss of a chlorine radical (•Cl) |
| 112 | [C₆H₁₀NO]⁺ | Loss of the carbonyl chloride group (•COCl) |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the piperidine ring |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by two strong carbonyl stretching absorptions.
Acyl Chloride Carbonyl (C=O): This group gives rise to a very strong and sharp absorption band at a characteristically high frequency, typically in the range of 1785-1815 cm⁻¹. This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom. newdrugapprovals.orgallfordrugs.com
Amide Carbonyl (N-C=O): The tertiary formyl amide group will exhibit a strong absorption band at a lower frequency compared to the acyl chloride, generally in the range of 1650-1680 cm⁻¹. allfordrugs.com
The presence of these two distinct, strong carbonyl bands is a definitive indicator of the compound's structure. Other expected bands include C-H stretching from the aliphatic piperidine ring just below 3000 cm⁻¹ and C-N stretching vibrations.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) Stretch | 1785 - 1815 | Strong |
| C=O (Formyl Amide) Stretch | 1650 - 1680 | Strong |
| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium |
| C-N Stretch | 1100 - 1250 | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated acyl chlorides and amides are not strong chromophores and typically exhibit absorptions only in the far UV region. newdrugapprovals.org The carbonyl groups in this compound are expected to show two types of electronic transitions:
A weak n → π* transition around 230-240 nm. newdrugapprovals.org
A strong π → π* transition below 200 nm. newdrugapprovals.org
Due to the lack of extensive conjugation, the utility of UV-Vis spectroscopy for routine structural characterization of this specific compound is limited, but it can be used for quantitative analysis if a suitable wavelength for detection is established.
Infrared Ion Spectroscopy (IRIS) is an advanced mass spectrometry-based technique used to obtain infrared spectra of gas-phase ions. This method would be particularly useful for studying the structure of key intermediates or fragment ions generated in the mass spectrometer, such as the acylium ion ([M-Cl]⁺) of this compound. By comparing the experimental IR spectrum of the trapped ion with theoretical spectra calculated using computational chemistry, one could confirm the ion's structure. For instance, the IRIS spectrum of the acylium ion (m/z 140) would be expected to show a very strong carbonyl stretch at a frequency significantly higher than that in the neutral molecule, providing unambiguous evidence for its formation. No specific IRIS data for this compound is currently available in the literature.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products. Given its reactive nature, care must be taken during analysis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection would typically be performed using a UV detector, likely at a low wavelength (~210 nm) to detect the carbonyl groups. The high reactivity of the acyl chloride with protic solvents means that rapid analysis or derivatization might be necessary to prevent hydrolysis to the corresponding carboxylic acid during the run.
Gas Chromatography (GC): GC can be used if the compound is thermally stable and sufficiently volatile. The high boiling point may necessitate high temperatures, which could risk decomposition. A non-polar capillary column would be used, and detection would typically be achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC-MS would be particularly powerful, as it provides both retention time (for purity) and mass spectral data (for identity confirmation) for each peak.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction. A sample of the reaction mixture is spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes). The spots can be visualized under UV light or by staining. The disappearance of the starting material (1-formylpiperidine-4-carboxylic acid) and the appearance of a new spot corresponding to the product would indicate the reaction's progression. The Rƒ value of the acyl chloride would be expected to be higher than that of the starting carboxylic acid due to its lower polarity.
Elemental Analysis for Empirical Formula Confirmation and Purity
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. For this compound, with the molecular formula C₇H₁₀ClNO₂, the theoretical elemental composition can be calculated based on its atomic weights. pharmaffiliates.com
The experimentally determined percentages of C, H, N, and Cl must agree with the theoretical values within a narrow margin of error (typically ±0.4%) to validate the empirical formula and support the assessment of its purity. Significant deviations can indicate the presence of impurities, such as residual solvents or by-products from the synthesis.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 47.87% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.74% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.19% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.98% |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.22% |
| Total | 175.615 | 100.00% |
Monitoring of Reaction Intermediates and Kinetics
The synthesis of this compound involves the conversion of a precursor, such as 1-formylpiperidine-4-carboxylic acid, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net Monitoring the progress of this reaction is essential to determine the optimal reaction time, prevent the formation of by-products, and maximize the yield.
Thin-Layer Chromatography (TLC) is a rapid, qualitative method often used for real-time reaction monitoring. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be visualized.
For more quantitative and precise monitoring, HPLC and GC are the preferred methods. Aliquots can be taken from the reaction mixture at various time points, quenched appropriately (e.g., by reacting with an alcohol to form a stable ester for analysis), and analyzed. This allows for the construction of a concentration-versus-time profile for both the reactant and the product. This kinetic data is invaluable for understanding the reaction mechanism and for scaling up the synthesis from a laboratory to an industrial setting. For example, monitoring the formation of related piperidine intermediates has been crucial in optimizing reaction conditions to achieve high yields and purity. researchgate.net
Green Chemistry Principles in the Synthesis and Application of 1 Formylpiperidine 4 Carbonyl Chloride
Solvent Selection and Minimization
One of the foundational principles of green chemistry is the reduction or replacement of hazardous solvents. scentspiracy.com Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to environmental pollution and process safety risks.
The use of water as a solvent for organic reactions is a primary goal of green chemistry. It is non-toxic, non-flammable, and readily available. While acyl chlorides like 1-formylpiperidine-4-carbonyl chloride are generally reactive towards water, research into aqueous acylation reactions often involves optimizing conditions to favor the desired reaction over hydrolysis. This can include using biphasic systems, phase-transfer catalysts, or adjusting the pH to control reactivity. Performing reactions in aqueous media can simplify workup procedures and significantly reduce the generation of volatile organic compound (VOC) emissions. researchgate.net The synthesis of various heterocyclic compounds, for example, has been successfully achieved in water, highlighting its potential as a sustainable solvent. researchgate.net
An even more environmentally benign approach is the implementation of solvent-free reaction conditions. jocpr.com This strategy completely eliminates solvent-related waste and simplifies product purification. Reactions can be conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants in the absence of a solvent. For the application of this compound, a solvent-free acylation could be envisioned with a liquid or low-melting-point amine, potentially under controlled heating, to form the corresponding amide. This approach aligns with the green chemistry goal of minimizing the use of auxiliary substances. yale.edu
Atom Economy Considerations
Atom economy is a key metric for evaluating the efficiency of a chemical reaction, focusing on how many atoms from the reactants are incorporated into the final desired product. scentspiracy.com A high atom economy indicates that minimal waste is generated. jocpr.com
The synthesis of this compound from its corresponding carboxylic acid using common chlorinating agents like thionyl chloride or oxalyl chloride typically exhibits poor atom economy. In these reactions, significant portions of the reagents end up as byproducts.
For instance, the reaction with thionyl chloride generates sulfur dioxide and hydrogen chloride as waste.
Reaction: C₇H₁₁NO₃ + SOCl₂ → C₇H₁₀ClNO₂ + SO₂ + HCl
This means that for every mole of the desired product, one mole of sulfur dioxide and one mole of hydrogen chloride are produced as waste, representing a significant loss of atoms and the generation of harmful gases. Addition reactions, by contrast, are considered highly atom-economical as they incorporate all reactant atoms into the final product. rsc.org
| Reactant | Molecular Weight (g/mol) | Desired Product | Molecular Weight (g/mol) | Byproducts | Molecular Weight (g/mol) | Percent Atom Economy (%) |
|---|---|---|---|---|---|---|
| 1-Formylpiperidine-4-carboxylic acid (C₇H₁₁NO₃) | 157.17 | This compound (C₇H₁₀ClNO₂) | 175.61 | SO₂ + HCl | 64.07 + 36.46 = 100.53 | 63.6% |
| Thionyl chloride (SOCl₂) | 118.97 |
The percent atom economy is calculated as: (Molecular weight of desired product / Molecular weight of all reactants) x 100.
Catalyst Development for Sustainable Synthesis
The principle of catalysis is central to green chemistry, advocating for the use of catalytic reagents over stoichiometric ones. yale.edunih.gov Catalysts increase reaction rates, can enable reactions under milder conditions, and are only required in small amounts, thus minimizing waste.
For the synthesis of precursors to this compound, sustainable catalyst development is a key research area. For example, the development of heterogeneous catalysts for the synthesis of piperidines from renewable feedstocks like furfural represents a significant advancement. nih.gov A surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been shown to effectively convert furfural to piperidine (B6355638) in a one-pot process. nih.gov Further catalytic advancements could focus on:
Direct Carbonylation: Developing catalysts for the direct carbonylation of piperidine derivatives to yield the carboxylic acid precursor, avoiding multi-step syntheses. The BHC synthesis of Ibuprofen, for example, utilizes a palladium catalyst for a key carbonylation step. rsc.org
Recyclable Catalysts: Designing solid-supported or magnetic catalysts that can be easily separated from the reaction mixture and reused, reducing costs and waste. dokumen.pub
Avoiding Hazardous Reagents and Waste Generation
A core tenet of green chemistry is to design syntheses that use and generate substances with little to no toxicity. msu.edu The conventional synthesis of this compound relies on hazardous chlorinating agents.
Common Hazardous Reagents in Acyl Chloride Synthesis:
Thionyl Chloride (SOCl₂): A corrosive and moisture-sensitive liquid that reacts violently with water and releases toxic gases (SO₂ and HCl).
Oxalyl Chloride ((COCl)₂): Also highly corrosive and toxic, decomposing to carbon monoxide, carbon dioxide, and hydrogen chloride upon heating or contact with water.
Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): Toxic and highly reactive substances that produce corrosive byproducts.
Green chemistry seeks to replace such hazardous reagents with safer alternatives. Potential strategies to avoid the formation and use of the acyl chloride intermediate include:
Direct Amidation: Using catalytic methods to directly couple the carboxylic acid with an amine, bypassing the need for the highly reactive acyl chloride.
Use of Acyl Surrogates: Employing aldehydes as "acyl equivalents" in catalytic reactions can be a greener alternative to using acyl chlorides for acylation reactions. reading.ac.uk
Activating Agents: Utilizing safer activating agents that convert the carboxylic acid into a reactive species in situ, without the isolation of a hazardous intermediate.
By focusing on these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the synthesis and application of compounds like this compound.
Compound Index
| Compound Name | Chemical Formula | Role in Article |
|---|---|---|
| This compound | C₇H₁₀ClNO₂ | Main subject of the article |
| 1-Formylpiperidine-4-carboxylic acid | C₇H₁₁NO₃ | Precursor to the main compound |
| Thionyl chloride | SOCl₂ | Hazardous reagent for synthesis |
| Oxalyl chloride | (COCl)₂ | Hazardous reagent for synthesis |
| Sulfur dioxide | SO₂ | Hazardous byproduct |
| Hydrogen chloride | HCl | Hazardous byproduct |
| Furfural | C₅H₄O₂ | Renewable feedstock for piperidine synthesis |
| Piperidine | C₅H₁₁N | Core chemical structure |
| Ibuprofen | C₁₃H₁₈O₂ | Example of catalytic carbonylation |
| Palladium | Pd | Catalyst metal |
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Routes
The conventional synthesis of 1-Formylpiperidine-4-carbonyl chloride involves the chlorination of its precursor, 1-formylpiperidine-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride. While effective, these reagents can be hazardous and produce corrosive byproducts.
Exploration of Enantioselective Synthesis Strategies
While this compound is itself achiral, the development of enantioselective strategies is crucial for synthesizing its chiral derivatives, which are of significant interest in medicinal chemistry. The piperidine (B6355638) scaffold is a core component of numerous bioactive molecules, and controlling its stereochemistry is often key to biological activity. acs.orgacs.orgnih.gov
Emerging trends in this area focus on asymmetric catalysis to create chiral piperidine rings from prochiral starting materials. Key strategies that could be adapted for derivatives of this compound include:
Asymmetric Dearomatization of Pyridines: This powerful strategy involves the reduction of a pyridine (B92270) ring to a dihydropyridine, followed by an enantioselective reaction, such as a rhodium-catalyzed asymmetric reductive Heck reaction, to install a substituent at a specific position with high enantioselectivity. snnu.edu.cn Subsequent functionalization could lead to chiral precursors for this compound analogues.
Use of Chiral Auxiliaries: Chiral lactams, such as those derived from phenylglycinol, can serve as versatile templates. researchgate.netrsc.org By condensing these auxiliaries with appropriate precursors, it is possible to direct the stereoselective introduction of substituents onto the piperidine ring before converting the intermediate into the desired final product. nih.gov
| Strategy | Description | Potential Advantage |
| Asymmetric Dearomatization | Stepwise reduction and enantioselective functionalization of abundant pyridine feedstocks. acs.orgsnnu.edu.cn | Direct access to highly enantioenriched piperidines from simple starting materials. |
| Chiral Auxiliaries | Temporary attachment of a chiral molecule (e.g., phenylglycinol-derived lactams) to guide stereoselective reactions. researchgate.netrsc.org | High degree of stereocontrol and applicability to a wide range of substitution patterns. |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of a piperidine precursor. | Useful for separating racemic intermediates that are otherwise difficult to resolve. |
Advanced Mechanistic Studies using High-Resolution Computational and Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound can lead to improved reaction control and efficiency. The reactivity of the acyl chloride group is typically described by a nucleophilic addition-elimination mechanism proceeding through a tetrahedral intermediate. libretexts.org However, recent research suggests this may be an oversimplification.
Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT) calculations, are being used to probe these reaction pathways. researchgate.net For some acyl chlorides, these studies indicate that the reaction may proceed through a more concerted, S(N)2-like transition state, bypassing a stable tetrahedral intermediate entirely. nih.gov Applying these computational tools to the reactions of this compound with various nucleophiles could elucidate its precise reactivity profile and help predict optimal reaction conditions.
Advanced Spectroscopy: The direct observation of short-lived intermediates is now possible with high-resolution spectroscopic techniques. In-line monitoring tools like ReactIR can track the formation and consumption of species in real-time, providing valuable kinetic data. vapourtec.com For more complex reactions, transient absorption spectroscopy can be used to detect and characterize fleeting intermediates, such as radicals, providing critical mechanistic insights. acs.org
Innovative Applications in Complex Molecule Assembly
The bifunctional nature of this compound makes it a highly useful building block for the assembly of complex molecules, particularly in the synthesis of pharmaceutical agents and natural products. The distinct reactivity of its two functional groups allows for orthogonal chemical strategies.
The highly electrophilic acyl chloride can be selectively targeted by nucleophiles like amines or alcohols to form stable amide or ester linkages, thereby incorporating the piperidine scaffold into a larger molecular framework. The N-formyl group serves as a protecting group that can be removed under specific conditions to reveal the piperidine nitrogen. This secondary amine can then be engaged in further reactions, such as reductive amination, acylation, or arylation, allowing for the systematic elaboration of the molecule. This stepwise approach is a powerful tool in diversity-oriented synthesis for the creation of compound libraries for drug discovery.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow and automated synthesis represents a major trend in modern chemistry, offering significant advantages in safety, efficiency, and scalability.
Flow Chemistry: Continuous flow reactors are particularly well-suited for the synthesis and subsequent reactions of acyl chlorides. acs.org The high surface-area-to-volume ratio of microreactors allows for superior control over reaction temperature, which is critical for managing the often exothermic reactions of acyl chlorides. Furthermore, hazardous reagents can be generated and consumed in-situ within a closed system, minimizing operator exposure. acs.org Telescoping multiple reaction steps without intermediate purification is another key advantage, making processes more efficient and sustainable. vapourtec.comoup.com
Automated Synthesis: Automated synthesis platforms, which often utilize pre-packaged reagent cartridges, are revolutionizing the rapid synthesis of compound libraries. sigmaaldrich.comnih.gov These systems can perform multi-step sequences to generate diverse sets of molecules, such as N-heterocycles, with minimal manual intervention. researchgate.netyoutube.com Integrating the chemistry of this compound into such platforms would enable the high-throughput synthesis of novel piperidine-containing amides and esters for biological screening, accelerating the pace of drug discovery. researchgate.net
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | In-situ generation of the acyl chloride from its carboxylic acid precursor and immediate use in subsequent reactions. acs.orgacs.org | Enhanced safety, precise temperature control, improved scalability, and potential for telescoped multi-step synthesis. researchgate.net |
| Automated Synthesis | Use as a core building block in automated platforms to react with libraries of nucleophiles (amines, alcohols). sigmaaldrich.comresearchgate.net | High-throughput synthesis of compound libraries for screening, increased reproducibility, and reduced manual labor. nih.gov |
Q & A
Q. What are the standard synthetic protocols for using 1-Formylpiperidine-4-carbonyl chloride in nucleophilic acylations?
Methodological Answer: this compound is commonly employed as an acylating agent in reactions with amines or alcohols. A representative procedure involves dissolving the nucleophile (e.g., pyridine-3-amidoxime) in pyridine, adding the reagent dropwise, and stirring at room temperature. Post-reaction, the mixture is washed with NaOH (20%) to remove unreacted starting materials, followed by purification via flash column chromatography using petroleum ether/ethyl acetate with 1% triethylamine as eluent . This method yields products in moderate to good purity (e.g., 18% yield reported for oxadiazole derivatives) .
Q. What spectroscopic techniques are used to confirm the structure of compounds synthesized from this compound?
Methodological Answer: Key characterization methods include:
- 1H/13C NMR : To verify acyl group incorporation and piperidine ring conformation. For example, 1H NMR signals at δ 9.28 (s, 1H) and 3.11–2.94 (m, 1H) confirm formyl and piperidine protons, respectively .
- IR Spectroscopy : Peaks near 1660–1810 cm⁻¹ indicate carbonyl stretching of the acyl chloride and formyl groups .
- Elemental Analysis : Matches calculated and observed C/H/N ratios to confirm purity .
Q. How is the purity of this compound-derived products assessed?
Methodological Answer: Purity is typically evaluated using:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies byproducts .
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<2% threshold for pharmaceutical intermediates) .
- Melting Point Analysis : Discrepancies >2°C from literature values suggest impurities or polymorphic forms, requiring recrystallization from solvents like methanol-chloroform (1:1) .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during acylation with this compound?
Methodological Answer:
- Solvent Choice : Use anhydrous aprotic solvents (e.g., DCM, THF) to suppress hydrolysis .
- Base Optimization : Pyridine or DMAP neutralizes HCl byproducts, preventing acid-catalyzed degradation .
- Temperature Control : Reactions conducted at 0–5°C reduce thermal decomposition .
- Stoichiometry : Excess nucleophile (1.2–1.5 eq) ensures complete acyl chloride consumption .
Q. What computational tools predict the reactivity of this compound with diverse nucleophiles?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states and electron density maps to predict regioselectivity. For example, LUMO localization on the carbonyl carbon explains preferential attack by amines .
- Molecular Dynamics (MD) Simulations : Assess steric effects in bulky nucleophiles (e.g., substituted anilines) .
- Docking Studies : Used in drug design to evaluate binding affinity of acylated products to targets like carbonic anhydrase .
Q. How can discrepancies in melting points or NMR data for derivatives be resolved?
Methodological Answer:
- Polymorphism Screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. hexane) to isolate stable crystalline forms .
- Dynamic NMR Experiments : Identify rotamers or conformational equilibria causing split signals .
- X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., dihedral angles between piperidine and aryl groups) .
Q. What strategies mitigate hazards when handling this compound?
Methodological Answer:
- Air-Sensitive Techniques : Use Schlenk lines or gloveboxes to prevent moisture-induced hydrolysis .
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and fume hoods minimize exposure to corrosive vapors .
- Waste Management : Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
